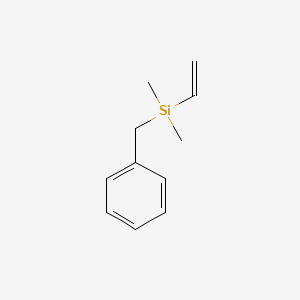
Vinyldimethylbenzylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vinyldimethylbenzylsilane: is a chemical compound with the molecular formula C11H16Si Benzyl(ethenyl)dimethylsilane
Synthetic Routes and Reaction Conditions:
Hydrosilylation Reaction: One common synthetic route involves the hydrosilylation of benzyl chloride with dimethylvinylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.
Grignard Reaction: Another method involves the reaction of benzyl chloride with dimethylvinylsilane using a Grignard reagent, followed by hydrolysis to yield the desired product.
Industrial Production Methods: The industrial production of this compound often employs large-scale hydrosilylation reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of robust catalyst systems and optimized reaction conditions ensures high purity and scalability of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as alcohols and ketones.
Reduction: Reduction reactions can convert the compound into its corresponding saturated analogs.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium-based oxidants.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines and alcohols are often used, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons and silanes.
Substitution: Amides, esters, and ethers.
Scientific Research Applications
Chemistry: Vinyldimethylbenzylsilane is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers. Biology: Medicine: It is explored for its use in drug delivery systems and as a precursor for pharmaceuticals. Industry: this compound is utilized in the production of silicon-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which vinyldimethylbenzylsilane exerts its effects depends on the specific application. In organic synthesis, it typically acts as a reagent or intermediate, participating in various chemical transformations. The molecular targets and pathways involved are specific to the reactions it undergoes, such as the formation of carbon-silicon bonds in hydrosilylation reactions.
Comparison with Similar Compounds
Benzyltrimethylsilane: Similar structure but with three methyl groups on the silicon atom.
Vinyltrimethylsilane: Contains a vinyl group attached to a trimethylsilane structure.
Dimethylphenylsilane: Similar to vinyldimethylbenzylsilane but with a phenyl group instead of a benzyl group.
Properties
CAS No. |
18001-46-2 |
|---|---|
Molecular Formula |
C11H16Si |
Molecular Weight |
176.33 g/mol |
IUPAC Name |
benzyl-ethenyl-dimethylsilane |
InChI |
InChI=1S/C11H16Si/c1-4-12(2,3)10-11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3 |
InChI Key |
YWUOHGZSMYKDCM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CC1=CC=CC=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















